An In-depth Technical Guide to 2-(Prop-2-ene-1-sulfonyl)-benzothiazole
An In-depth Technical Guide to 2-(Prop-2-ene-1-sulfonyl)-benzothiazole
ABSTRACT
This technical guide provides a comprehensive overview of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole, a heterocyclic compound featuring a benzothiazole core functionalized with an allyl sulfonyl group at the 2-position. The benzothiazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. This document details the physicochemical properties, a detailed experimental protocol for its synthesis via oxidation, and expected spectroscopic data for the title compound. Furthermore, it explores the broader biological and pharmacological significance of 2-sulfonyl benzothiazole derivatives, including their potential mechanisms of action as kinase inhibitors. This guide is intended for researchers and professionals in drug discovery and development, providing foundational information for further investigation of this compound and its analogues.
Introduction
Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][2] The functionalization at the 2-position of the benzothiazole ring is a common strategy to modulate its pharmacological profile.[3] The introduction of a sulfonyl group at this position, as in 2-(Prop-2-ene-1-sulfonyl)-benzothiazole, can significantly influence the molecule's electronic properties and its ability to interact with biological targets. Sulfonyl groups are known to act as hydrogen bond acceptors and can participate in various non-covalent interactions, making them valuable functional groups in the design of enzyme inhibitors and other therapeutic agents. This guide focuses specifically on the allyl sulfonyl derivative, providing key technical data and scientific context for its study.
Physicochemical and Structural Data
A summary of the key physicochemical and structural identifiers for 2-(Prop-2-ene-1-sulfonyl)-benzothiazole is presented below.
| Property | Value | Reference |
| CAS Number | 156701-45-0 | |
| Molecular Formula | C₁₀H₉NO₂S₂ | |
| Molecular Weight | 239.32 g/mol | Calculated |
| IUPAC Name | 2-(prop-2-en-1-ylsulfonyl)-1,3-benzothiazole | IUPAC |
| Canonical SMILES | C=CCS(=O)(=O)C1=NC2=CC=CC=C2S1 | - |
| Appearance | White to off-white solid (Predicted) | - |
| Solubility | Soluble in DMSO, DMF, Chloroform (Predicted) | - |
Synthesis and Experimental Protocols
The synthesis of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole can be achieved through a two-step process starting from 2-mercaptobenzothiazole. The first step involves the S-alkylation with an allyl halide to form the thioether intermediate, 2-(allylthio)benzothiazole. The subsequent step is the oxidation of the thioether to the corresponding sulfone. This is a common and effective method for preparing sulfones from sulfides.[4]
A plausible synthetic route involves the oxidation of 2-(allylthio)benzothiazole. This precursor can be synthesized by reacting 2-mercaptobenzothiazole with allyl bromide in the presence of a base. The subsequent oxidation of the sulfide to the sulfone can be accomplished using various oxidizing agents, such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium dichromate.[5][6]
Experimental Protocol: Synthesis of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole
Step 1: Synthesis of 2-(Allylthio)benzothiazole (Intermediate)
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To a solution of 2-mercaptobenzothiazole (1.67 g, 10 mmol) in acetone (50 mL), add potassium carbonate (2.76 g, 20 mmol).
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Stir the mixture at room temperature for 30 minutes.
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Add allyl bromide (1.33 g, 11 mmol) dropwise to the suspension.
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Reflux the reaction mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate eluent) to yield 2-(allylthio)benzothiazole as a pale yellow oil.
Step 2: Oxidation to 2-(Prop-2-ene-1-sulfonyl)-benzothiazole (Final Product)
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Dissolve the intermediate 2-(allylthio)benzothiazole (2.07 g, 10 mmol) in glacial acetic acid (30 mL).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of 30% hydrogen peroxide (2.27 mL, 22 mmol) dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
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Pour the reaction mixture into 100 mL of ice-cold water.
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The white precipitate of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole is collected by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the product from an ethanol/water mixture to obtain pure white crystals.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole.
Predicted Spectroscopic Data
The structural confirmation of the synthesized compound would be performed using standard spectroscopic techniques. The following table summarizes the predicted data based on the compound's structure and data from similar benzothiazole derivatives.[5][7]
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15-8.12 (d, 1H, Ar-H), 7.95-7.92 (d, 1H, Ar-H), 7.60-7.52 (m, 2H, Ar-H), 5.95-5.85 (m, 1H, -CH=), 5.40-5.30 (m, 2H, =CH₂), 4.10 (d, 2H, -SO₂-CH₂-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165.0 (N=C-S), 152.5, 136.0, 127.8, 127.5, 125.5, 122.0 (Ar-C), 126.0 (=CH₂), 124.0 (-CH=), 58.0 (-SO₂-CH₂-) |
| FT-IR (KBr, cm⁻¹) | 3080 (Ar C-H), 1640 (C=C), 1560 (C=N), 1320 (asym SO₂), 1130 (sym SO₂) |
| Mass Spec (ESI-MS) | m/z 240.0 [M+H]⁺ |
Biological and Pharmacological Significance
Derivatives of 2-sulfonyl benzothiazole are recognized for their potential as therapeutic agents.[8] The benzothiazole nucleus itself is a key pharmacophore, and its derivatives have been investigated for a range of activities.
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Anticancer Activity: Many 2-substituted benzothiazoles exhibit potent antiproliferative activity against various cancer cell lines.[9] Their mechanism of action can involve the inhibition of crucial cellular enzymes, such as receptor tyrosine kinases (RTKs).[10] Dysregulation of RTK signaling pathways is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.[11]
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Antimicrobial and Antifungal Activity: The benzothiazole scaffold is present in compounds with significant antibacterial and antifungal properties.[12]
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Enzyme Inhibition: Benzothiazole sulfonamides have been identified as potent inhibitors of carbonic anhydrase, an enzyme relevant in conditions like glaucoma.[13]
Potential Mechanism of Action: Kinase Inhibition
Given the prevalence of benzothiazole derivatives as kinase inhibitors, it is plausible that 2-(Prop-2-ene-1-sulfonyl)-benzothiazole could target signaling pathways driven by kinases. Receptor Tyrosine Kinases (RTKs) are a major class of drug targets in oncology. The binding of a growth factor ligand to an RTK induces receptor dimerization and autophosphorylation, creating docking sites for downstream signaling proteins.[14][15] This activates cascades like the Ras-MAPK and PI3K-Akt pathways, which promote cell proliferation and survival.[16] Small molecule inhibitors often compete with ATP in the kinase domain, preventing phosphorylation and blocking the downstream signal.
Illustrative Signaling Pathway
The diagram below illustrates a generic Receptor Tyrosine Kinase (RTK) signaling pathway that is often targeted by small molecule inhibitors in cancer therapy.
Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Conclusion
2-(Prop-2-ene-1-sulfonyl)-benzothiazole is a compound of interest built upon the versatile and biologically active benzothiazole scaffold. The synthetic route to this molecule is straightforward, involving the oxidation of its thioether precursor. Based on the extensive research into related benzothiazole derivatives, this compound holds potential for investigation in various therapeutic areas, particularly as an anticancer agent through the possible inhibition of kinase-driven signaling pathways. The data and protocols provided in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the biological activity of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole.
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- 11. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
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- 13. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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